molecular formula C20H21N3OS B2894259 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 851131-51-6

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2894259
CAS No.: 851131-51-6
M. Wt: 351.47
InChI Key: CJNXRUVLRFVDAS-UHFFFAOYSA-N
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Description

This compound is a sulfanyl-acetamide derivative featuring a 1H-imidazole core substituted with a 2,3-dimethylphenyl group at the 1-position and a sulfanyl (-S-) linker to an acetamide moiety. The acetamide is further substituted with a 4-methylphenyl group (N-(4-methylphenyl)).

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-7-9-17(10-8-14)22-19(24)13-25-20-21-11-12-23(20)18-6-4-5-15(2)16(18)3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNXRUVLRFVDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Imidazole Cores
Compound Name Key Structural Features Biological/Chemical Relevance References
Target Compound 1H-imidazol-2-yl sulfanyl, 2,3-dimethylphenyl, N-(4-methylphenyl)acetamide Potential ligand or bioactive agent (inferred from analogues)
N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) Benzimidazole core, methylsulfonyl group, ethyl substituent Anticancer activity reported in synthesis studies
N-{4-[(2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl}acetamide 4,5-Dihydroimidazole, chlorophenyl-sulfanyl, dual sulfonyl groups Structural complexity suggests potential enzyme inhibition or ligand roles

Key Observations :

  • The target compound’s sulfanyl group contrasts with the methylsulfonyl group in Compound 29, which may enhance polarity and hydrogen-bonding capacity .
Dichlorophenyl-Substituted Acetamides
Compound Name Key Structural Features Research Findings References
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, dihydropyrazol-4-yl, planar amide group Exhibits R22(10) hydrogen-bonded dimers; dihedral angles (44.5–77.5°) indicate conformational flexibility
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide, methoxymethyl, diethylphenyl Herbicide; inhibits plant cell division by targeting very-long-chain fatty acid synthesis

Key Observations :

  • The target compound lacks chlorine substituents , which are critical for herbicidal activity in alachlor .
  • Unlike the dichlorophenyl analogue, the target’s imidazole core may enable metal coordination or π-π stacking, relevant to pharmaceutical applications .
Sulfanyl- and Thioether-Containing Analogues
Compound Name Key Structural Features Synthesis and Applications References
2-((4-(4-Chlorofuran-2-yl)oxazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide Oxazole, chlorofuran, diphenylpyrimidine Antimicrobial activity against bacterial/fungal strains
Pretilachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) Chloroacetamide, propoxyethyl, diethylphenyl Rice herbicide; inhibits seedling growth

Key Observations :

  • The target’s imidazole-sulfanyl linkage differs from the oxazole-amino group in antimicrobial analogues, suggesting divergent mechanisms of action .
  • Sulfanyl groups in agrochemicals (e.g., pretilachlor) are often replaced by chloro or alkoxy groups for enhanced reactivity .

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